2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-chloro-3-pyrrolidin-3-yloxypyrazine |
InChI |
InChI=1S/C8H10ClN3O/c9-7-8(12-4-3-11-7)13-6-1-2-10-5-6/h3-4,6,10H,1-2,5H2 |
InChI Key |
PMHFVFXPEHWQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Pyrrolidin 3 Yloxy Pyrazine
Formation of the Pyrrolidin-3-yloxy Ether Linkage
Alternative Etherification Protocols on Pyrazine (B50134) Derivatives
The formation of the ether linkage between the pyrazine and pyrrolidine (B122466) units is a critical step. While classical Williamson ether synthesis is a common approach, alternative protocols on pyrazine derivatives offer potential improvements in yield, selectivity, and reaction conditions. One such alternative involves the use of a key intermediate, such as N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, which can be synthesized from the reaction of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide with 2,6-dichloropyrazine (B21018) in the presence of a strong base like potassium tert-butoxide. rsc.org This intermediate then allows for further derivatization through nucleophilic substitution reactions. rsc.org
Another approach involves the direct reaction of a hydroxyl-containing compound with a halogenated pyrazine. For instance, the synthesis of A-ring fused steroidal pyrazines has been achieved by reacting a key α-ketoenol intermediate with 1,2-diamines in refluxing ethanol. nih.gov This highlights the possibility of forming pyrazine derivatives under various conditions, which could be adapted for the synthesis of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine. The choice of solvent and base is crucial in these reactions to ensure good yields and minimize side products.
Introduction of the Pyrrolidine Moiety
The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule. nih.gov
The incorporation of a 3-substituted pyrrolidine, such as the 3-hydroxypyrrolidine required for this compound, can be achieved through several strategies. One common method is to utilize a pre-existing, functionalized pyrrolidine ring as a building block. nih.govresearchgate.net This approach ensures the desired substitution pattern and can provide stereochemical control if an optically pure starting material is used. nih.govresearchgate.net Proline and 4-hydroxyproline (B1632879) are frequently used as chiral sources for this purpose. nih.govresearchgate.net
Alternatively, the pyrrolidine ring can be constructed from acyclic precursors. nih.govresearchgate.net While less common for drug synthesis due to potential challenges in controlling stereoselectivity, this method offers the advantage of introducing diverse substituents at the formation stage. researchgate.net Palladium-catalyzed hydroarylation of pyrrolines represents a modern method for creating 3-aryl pyrrolidines, showcasing the potential for catalytic methods to forge the desired C-C bond at the 3-position. researchgate.netnih.gov Three-component reactions involving active methylene (B1212753) compounds, sarcosine, and formaldehyde (B43269) also provide a direct route to 3-substituted pyrrolidines. researchgate.net
Achieving the correct stereochemistry is often paramount for the biological activity of complex molecules. The non-planar nature of the pyrrolidine ring allows for "pseudorotation," leading to a variety of spatial arrangements of its substituents. nih.gov When constructing the pyrrolidine ring within a larger molecular framework, stereocontrol can be challenging.
Several methods have been developed to address this. The use of chiral catalysts in reactions such as 1,3-dipolar cycloadditions can induce high levels of stereoselectivity. nih.gov These reactions, often involving azomethine ylides, are a powerful tool for constructing highly substituted pyrrolidines. nih.govosaka-u.ac.jp Furthermore, the inherent chirality of starting materials, like amino acids, can be used to direct the stereochemical outcome of subsequent reactions. mdpi.com The choice of the synthetic route, whether it involves functionalizing a pre-existing chiral pyrrolidine or constructing the ring with stereoselective methods, is a critical decision in the synthesis of complex, biologically active molecules. nih.govresearchgate.net
Multicomponent Reaction Approaches Towards Pyrazine-Pyrrolidine Hybrid Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.commdpi.com These reactions are increasingly utilized in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications. researchgate.net
For the synthesis of pyrazine-pyrrolidine hybrids, an MCR approach could potentially involve the simultaneous formation of either the pyrazine or the pyrrolidine ring while incorporating the other pre-formed moiety. For example, a three-component reaction of dihydroazines, aldehydes, and anilines has been used to create pyrido-fused tetrahydroquinolines, demonstrating the feasibility of such strategies for related nitrogen heterocycles. researchgate.net A one-pot, three-component 1,3-dipolar cycloaddition reaction has been successfully employed to synthesize spiro[oxindole-3,2′-pyrrolidine] motifs. mdpi.com More recently, a DNA-compatible one-pot three-component cycloaddition has been developed for the synthesis of pyrrolidine-fused scaffolds, highlighting the adaptability of MCRs to modern drug discovery platforms. acs.org
The development of a specific MCR for this compound would likely involve the reaction of a pyrazine precursor, a pyrrolidine precursor, and a third component that facilitates the ether linkage or ring formation in a single step.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through several avenues, including the use of less hazardous solvents, minimizing waste, and improving atom economy.
Biocatalysis offers a promising green alternative to traditional chemical methods. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. acs.org For instance, engineered P450 enzymes have been used for the intramolecular C(sp3)–H amination to construct chiral pyrrolidines from simple azide (B81097) precursors. acs.org This approach avoids the use of toxic reagents and can provide excellent stereocontrol.
The use of ionic liquids as reaction media is another green chemistry strategy. mdpi.com Ionic liquids are non-volatile and can often be recycled, reducing solvent emissions. They have been shown to be effective in promoting multicomponent reactions for the synthesis of heterocyclic compounds. mdpi.com Furthermore, designing syntheses with high atom economy, such as cycloaddition and multicomponent reactions, is a core principle of green chemistry. mdpi.com By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Interactive Data Tables
Table 1: Synthetic Strategies for Pyrrolidine Ring Formation
| Strategy | Description | Key Features | Reference(s) |
| Functionalization of Pre-formed Ring | Utilizes existing pyrrolidine scaffolds like proline or 4-hydroxyproline. | Good stereocontrol, readily available starting materials. | nih.govresearchgate.net |
| Cyclization of Acyclic Precursors | Forms the pyrrolidine ring from an open-chain molecule. | Allows for diverse substituent introduction. | nih.govresearchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. | High stereoselectivity, good for complex substitutions. | nih.govosaka-u.ac.jp |
| Palladium-Catalyzed Hydroarylation | Forms 3-aryl pyrrolidines from pyrrolines. | Modern catalytic method for C-C bond formation. | researchgate.netnih.gov |
| Multicomponent Reactions | Three or more components react in one pot. | High efficiency and atom economy. | researchgate.netacs.org |
| Biocatalysis | Uses enzymes for C-H amination to form the ring. | Green, high selectivity, mild conditions. | acs.org |
Chemical Reactivity and Derivatization of 2 Chloro 3 Pyrrolidin 3 Yloxy Pyrazine
Reactivity of the Chlorine Atom at Position 2
The chlorine atom at the C-2 position of the pyrazine (B50134) ring is the most reactive site for transformations, primarily due to the electron-withdrawing nature of the adjacent nitrogen atoms. This inherent reactivity allows for a range of derivatization strategies.
Further Nucleophilic Substitution Reactions at the Chloropyrazine Moiety
The chlorine atom on the pyrazine ring is susceptible to displacement by various nucleophiles. rsc.org This is a common strategy for introducing a wide array of functional groups onto the pyrazine core. Reactions with alkoxides, such as sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide, can yield the corresponding ether derivatives. Similarly, sulfur nucleophiles like sodium benzyl sulfide (B99878) can be employed to form thioethers. rsc.org The reaction conditions for these substitutions can vary, with factors such as solvent and temperature playing a crucial role in the reaction outcome. For instance, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide in boiling benzene (B151609) results in the formation of 2,3-dibenzyloxypyrazine. rsc.org
The introduction of nitrogen-based nucleophiles is also a well-established transformation. Amines, both primary and secondary, can displace the chlorine atom to form aminopyrazine derivatives. consensus.app These reactions are fundamental in the synthesis of various biologically active compounds and are often facilitated by a base. Hydrazine (B178648) and its derivatives can also be used as nucleophiles, leading to the formation of hydrazinopyrazine compounds. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) at C-2
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position of the chloropyrazine core. nih.govacs.org These reactions have become indispensable in modern organic synthesis due to their broad substrate scope and functional group tolerance. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. nih.gov
Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners. It is known for its tolerance to a wide range of functional groups and is effective for creating complex molecular architectures. nih.gov
Heck Reaction: In the Heck reaction, the chloropyrazine is coupled with an alkene to form a substituted pyrazine. This reaction is a valuable tool for the introduction of vinyl groups.
The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. A variety of phosphine-based ligands have been developed to enhance the reactivity and selectivity of these transformations. rsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Product Type | Catalyst/Ligand System (Examples) |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted pyrazine | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Stille | Organostannane | Alkyl-, alkenyl-, or aryl-substituted pyrazine | Pd(PPh₃)₄ |
| Heck | Alkene | Vinyl-substituted pyrazine | Pd(OAc)₂, P(o-tolyl)₃ |
Metal-Halogen Exchange Reactions for Organometallic Intermediate Formation
Metal-halogen exchange is a fundamental reaction that converts the C-Cl bond into a C-metal bond, thereby generating a potent organometallic nucleophile. wikipedia.org This transformation is typically achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, or with magnesium metal to form Grignard reagents. ethz.ch The resulting organometallic species can then be reacted with a wide range of electrophiles to introduce various substituents onto the pyrazine ring.
The rate of metal-halogen exchange is generally fast and follows the trend I > Br > Cl. wikipedia.org The presence of chelating groups can accelerate the reaction. wikipedia.org The choice of the organometallic reagent and reaction conditions is critical to avoid side reactions. For instance, the use of "Turbo Grignard" reagents, a mixture of isopropylmagnesium chloride and lithium chloride, can facilitate the exchange of less reactive chlorides. ethz.ch
Reactivity of the Pyrrolidin-3-yloxy Moiety
The pyrrolidin-3-yloxy substituent provides additional opportunities for derivatization, allowing for the modification of the molecule's properties.
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine within the pyrrolidine ring is a key site for functionalization. nih.gov It can act as a nucleophile and participate in a variety of reactions, including:
Alkylation and Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to introduce a wide range of substituents. These modifications can significantly alter the steric and electronic properties of the molecule.
Reductive Amination: The pyrrolidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives.
These reactions are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Functional Group Transformations of the Pyrrolidine Ring
The pyrrolidine ring itself can be a scaffold for further chemical modifications, although these are generally less common than reactions at the nitrogen atom. Depending on the specific substitution pattern of the pyrrolidine ring, various transformations can be envisioned. For instance, if hydroxyl groups are present on the ring, they can be subjected to oxidation or conjugation reactions. nih.gov Ring-opening and ring-expansion reactions are also possibilities under specific conditions, potentially leading to the formation of different heterocyclic systems. rsc.org The introduction of substituents on the carbon atoms of the pyrrolidine ring can also influence its conformation and biological activity. nih.gov
Reactivity of the Pyrazine Core
The reactivity of the pyrazine ring in 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine is dictated by the presence of two nitrogen atoms, a deactivating chloro substituent, and an activating pyrrolidinyloxy group. This unique substitution pattern creates a rich chemical landscape for further derivatization.
Electrophilic Aromatic Substitution Patterns
The pyrazine ring is notably resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms, which is further compounded in acidic media by protonation. thieme-connect.deyoutube.com For electrophilic attack to occur, the presence of activating groups on the ring is generally required. thieme-connect.de In the case of this compound, the pyrrolidin-3-yloxy group, being an ether-like substituent, acts as an activating group through resonance donation of a lone pair of electrons from the oxygen atom. Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, although it directs incoming electrophiles to the ortho and para positions.
The interplay between these two groups determines the regioselectivity of any potential electrophilic substitution. The activating effect of the pyrrolidinyloxy group is expected to be stronger than the deactivating effect of the chlorine. Therefore, electrophilic substitution, if it were to occur under forcing conditions, would likely be directed by the pyrrolidinyloxy group to the positions ortho and para to it. The available positions on the pyrazine ring are C-5 and C-6. The C-5 position is ortho to the pyrrolidinyloxy group, while the C-6 position is meta. Thus, substitution at the C-5 position would be electronically favored.
| Position on Pyrazine Ring | Influence of Substituents on Electrophilic Substitution | Predicted Outcome |
| C-5 | Ortho to activating -O-pyrrolidinyl group; Meta to deactivating -Cl group | Most likely site for electrophilic attack |
| C-6 | Meta to activating -O-pyrrolidinyl group; Ortho to deactivating -Cl group | Less likely site for electrophilic attack |
Oxidation and Reduction Chemistry of the Pyrazine Ring
The pyrazine nucleus can undergo both oxidation and reduction, targeting the nitrogen atoms and the aromatic ring system, respectively.
Oxidation: The nitrogen atoms of the pyrazine ring are susceptible to oxidation, typically with peroxy acids or hydrogen peroxide, to form N-oxides. thieme-connect.deum.edu.my For this compound, mono-oxidation could potentially occur at either the N-1 or N-4 position. The electronic environment around each nitrogen atom will influence the site of oxidation. The pyrrolidinyloxy group at C-3 will increase the electron density at the adjacent N-4, making it more nucleophilic and thus more susceptible to oxidation compared to N-1, which is adjacent to the electron-withdrawing chloro group. Formation of a di-N-oxide is also a possibility under stronger oxidizing conditions. um.edu.my
Reduction: The pyrazine ring can be reduced to a dihydropyrazine (B8608421) or fully saturated to a piperazine (B1678402) derivative using various reducing agents. thieme-connect.decdnsciencepub.com Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Ni) or chemical reduction (e.g., sodium in ethanol) are common methods. thieme-connect.de The reduction of this compound would yield the corresponding piperazine derivative. It is also possible that under certain catalytic hydrogenation conditions, the chloro group may be removed via hydrogenolysis.
| Transformation | Reagent(s) | Expected Product(s) |
| Oxidation | Hydrogen Peroxide, Peroxy acids | This compound N-oxide |
| Reduction | H₂/Pd/C, Na/Ethanol, PtO₂ | 2-Chloro-3-(pyrrolidin-3-yloxy)piperazine |
Lithiation and Subsequent Derivatization of Pyrazine
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of heterocyclic rings, including pyrazines. researchgate.netcmu.edu The regioselectivity of lithiation is controlled by directing metalating groups (DMGs). For substituted pyrazines, common DMGs include chloro, methoxy, and amide groups. researchgate.net
In this compound, both the chloro and the pyrrolidinyloxy groups can potentially direct lithiation. The chloro group is a known, albeit weak, directing group for lithiation at the adjacent carbon position. researchgate.net The oxygen of the pyrrolidinyloxy group can also direct lithiation to the ortho position. The two available protons for abstraction are at C-5 and C-6.
The chloro group at C-2 would direct lithiation to the C-3 position, which is already substituted. The pyrrolidinyloxy group at C-3 would direct to the C-2 (already substituted) and C-4 (a nitrogen atom) positions. However, lithiation can also be influenced by the acidity of the ring protons. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will increase the acidity of the remaining ring protons at C-5 and C-6. Given the known directing ability of a chloro group in pyrazine lithiation, it is plausible that lithiation could occur at the C-5 position, which is ortho to the chloro group when considering the electronic activation through the N-4 atom. However, the bulky pyrrolidin-3-yloxy group might sterically hinder this position. Alternatively, the proton at C-6 might be abstracted due to the combined inductive effects of the ring nitrogens and the chloro group.
Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups onto the pyrazine ring. researchgate.net
| Directing Group on Pyrazine | Position of Lithiation |
| -Cl | C-3 (if C-2 is substituted) researchgate.net |
| -NHCOR | C-3 (if C-2 is substituted) researchgate.netcmu.edu |
| -OMe | C-3 (if C-2 is substituted) researchgate.net |
Regioselectivity and Chemoselectivity in Complex Transformations
The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity in any chemical transformation. The key reactive sites are the C-2 carbon bearing the chlorine (susceptible to nucleophilic aromatic substitution), the remaining C-H bonds on the pyrazine ring (for electrophilic substitution or metalation), the pyrazine nitrogen atoms (for alkylation and oxidation), and the pyrrolidine ring (which can also undergo reactions).
Nucleophilic Aromatic Substitution: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrazine ring. thieme-connect.de This is a highly chemoselective reaction, and a wide range of nucleophiles (e.g., amines, alkoxides, thiols) can displace the chloride, providing a straightforward method for introducing diverse substituents at this position. This reaction would likely be the most facile and predictable transformation for this molecule.
Cross-Coupling Reactions: The chloro-pyrazine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. rsc.org These reactions offer a regioselective method to form new carbon-carbon or carbon-nitrogen bonds at the C-2 position.
Selectivity between Ring Systems: In reactions that could potentially involve both the pyrazine and pyrrolidine rings, the reaction conditions would determine the outcome. For instance, under strongly acidic conditions, the pyrrolidine nitrogen could be protonated. Under certain oxidative conditions, the pyrrolidine ring could be affected, although the pyrazine N-oxides are also likely products. Acylation could potentially occur at the pyrrolidine nitrogen, competing with any reaction on the pyrazine core, depending on the relative nucleophilicity and steric hindrance.
Mechanistic Investigations of Reactions Involving 2 Chloro 3 Pyrrolidin 3 Yloxy Pyrazine
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
The pyrazine (B50134) ring, being electron-deficient in nature, makes 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This is a process where a nucleophile replaces the chlorine atom on the aromatic ring. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. masterorganicchemistry.comlibretexts.org
The initial step involves the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the pyrazine ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyrazine ring is temporarily disrupted in this step. The presence of the nitrogen atoms in the pyrazine ring, along with the electron-withdrawing nature of the chloro and pyrrolidin-3-yloxy groups, helps to stabilize this anionic intermediate by delocalizing the negative charge. masterorganicchemistry.comlibretexts.org
Studies on substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is heavily influenced by the electronic properties of other substituents on the pyrazine ring. An electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position favors substitution at the 3-position. researchgate.net In the case of this compound, the pyrrolidin-3-yloxy group can be considered electron-donating, which would suggest a directing effect, although the primary site of substitution is the activated chloro-position.
The nature of the leaving group also plays a role in SNAr reactions. For heteroaromatic compounds, the typical leaving group ability follows the trend F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-controlling step. nih.gov
Understanding Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions
The chlorine atom on the pyrazine ring of this compound serves as a handle for various transition metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle for the reaction of this compound would generally proceed through three key steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine ring to form a Pd(II) intermediate.
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Research on the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids has demonstrated the effectiveness of palladium(II) pincer complexes as catalysts, which can operate at low catalyst loadings. researchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgyoutube.com The catalytic cycle is similar in principle to the Suzuki-Miyaura reaction and involves: organic-chemistry.orgyoutube.com
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyrazine ring.
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: This final step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst.
The efficiency of Buchwald-Hartwig reactions is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands which facilitate the key steps of the catalytic cycle. youtube.com
Mechanistic Insights into Pyrrolidine (B122466) Ring Transformations
The pyrrolidine ring in this compound is a saturated heterocyclic moiety that is generally stable under many reaction conditions. nih.gov However, under specific circumstances, it can undergo transformations.
One potential transformation is a ring contraction. Studies have shown that pyridines can undergo a photo-promoted ring contraction to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov While the pyrazine ring is different, this highlights a potential, albeit likely challenging, pathway for skeletal rearrangement under photochemical conditions.
More relevant to the stability of the pyrrolidin-3-yloxy substituent are C-N bond cleavage reactions. Recent research has focused on the deconstructive transformation of unstrained cyclic amines like pyrrolidine. researchgate.net These reactions often require specific catalytic systems, such as a combination of a Lewis acid and photoredox catalysis, to achieve reductive cleavage of the C-N bond. researchgate.net This suggests that the pyrrolidine ring in this compound would likely remain intact under standard SNAr and cross-coupling conditions, but could be susceptible to cleavage under more forcing or specific catalytic reductive conditions. The stability of similar pyrrolidine-fused scaffolds has been demonstrated under alkaline conditions and at elevated temperatures. acs.org
Solvent and Temperature Effects on Reaction Pathways
The choice of solvent and the reaction temperature can significantly influence the rate and outcome of reactions involving this compound, particularly in SNAr reactions.
Solvent Effects:
The solvent plays a crucial role in stabilizing the charged intermediates and transition states in SNAr reactions. Aprotic polar solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. researchgate.net In contrast, protic solvents can solvate the nucleophile itself through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. researchgate.net
The kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) in various aprotic solvents have been studied, revealing that the second-order rate coefficient can be sensitive to the solvent's properties. rsc.org For some solvents, base catalysis is observed, indicating that the amine reactant also plays a role in the deprotonation of the intermediate. rsc.org
Temperature Effects:
As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate for transformations involving this compound. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. For SNAr reactions that have a significant activation energy barrier for the formation of the Meisenheimer complex, heating is often necessary to achieve a reasonable reaction rate. Similarly, transition metal-catalyzed cross-coupling reactions often require elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials, products, or catalysts.
Interactive Data Table: Effect of Solvent on SNAr Reaction Rate (Illustrative)
Below is an illustrative data table showcasing the potential effect of different solvents on the relative rate of a hypothetical SNAr reaction of this compound with a generic nucleophile. The data is based on general principles of solvent effects in SNAr reactions.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Toluene (B28343) | 2.4 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
| Acetone | 21 | 100 |
| Acetonitrile (B52724) | 37 | 500 |
| Dimethylformamide (DMF) | 37 | 1000 |
| Dimethyl sulfoxide (DMSO) | 47 | 2500 |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine.
It is important to note that at the time of this writing, specific experimental NMR data for this compound is not publicly available. Therefore, the following discussion is based on predicted spectral data and analysis of structurally similar compounds.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazine (B50134) ring protons and the protons of the pyrrolidine (B122466) ring. The two protons on the pyrazine ring would likely appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm) due to mutual coupling. The chemical shifts of the pyrrolidine ring protons would be more complex. The proton at the 3-position, being attached to the oxygen atom, would be shifted downfield. The protons on the carbons adjacent to the nitrogen atom would also exhibit characteristic shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, eight distinct carbon signals are expected. The carbon atoms of the pyrazine ring would resonate in the aromatic region, with the carbon bearing the chlorine atom and the carbon attached to the oxygen atom showing characteristic downfield shifts. The carbon atoms of the pyrrolidine ring would appear in the aliphatic region of the spectrum.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule, confirming the connectivity of protons on the pyrazine ring and within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between the pyrazine and pyrrolidine moieties through the ether linkage. Correlations would be expected between the pyrrolidine C-3 proton and the pyrazine C-3 carbon, and between the pyrazine protons and the pyrrolidine carbons over two to three bonds.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H5 | 7.8 - 8.2 | - |
| Pyrazine-H6 | 7.9 - 8.3 | - |
| Pyrrolidine-H3 | 4.8 - 5.2 | 70 - 75 |
| Pyrrolidine-CH₂ (adjacent to N) | 3.0 - 3.5 | 50 - 55 |
| Pyrrolidine-CH₂ (C4) | 2.0 - 2.5 | 30 - 35 |
| Pyrazine-C2 | - | 150 - 155 |
| Pyrazine-C3 | - | 155 - 160 |
| Pyrazine-C5 | - | 130 - 135 |
| Pyrazine-C6 | - | 135 - 140 |
| Pyrrolidine-C2 | - | 50 - 55 |
| Pyrrolidine-C5 | - | 50 - 55 |
| Pyrrolidine-C4 | - | 30 - 35 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Application of Chiral NMR for Enantiomeric Purity Assessment
The pyrrolidin-3-ol used in the synthesis of this compound is a chiral molecule. Therefore, the final compound exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity of such compounds. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent.
In the presence of a chiral solvating agent, the two enantiomers of the analyte form diastereomeric complexes that have different NMR spectra, allowing for the quantification of each enantiomer. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will also exhibit distinct NMR signals. For a compound like this compound, a suitable chiral acid could be used as a solvating agent to differentiate the signals of the two enantiomers, particularly the protons near the chiral center on the pyrrolidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental composition. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ (C₈H₁₁ClN₃O) | 199.0563 |
| [M+Na]⁺ (C₈H₁₀ClN₃NaO) | 221.0383 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the different structural motifs.
Expected Fragmentation Pathways:
Cleavage of the ether bond: This would be a primary fragmentation pathway, leading to the formation of ions corresponding to the 2-chloropyrazin-3-ol fragment and the pyrrolidine fragment.
Fragmentation of the pyrrolidine ring: The pyrrolidine ring could undergo characteristic ring-opening and fragmentation, leading to the loss of small neutral molecules.
Loss of HCl from the pyrazine ring: This is another possible fragmentation pathway for chloro-substituted aromatic heterocycles.
Analysis of these fragmentation patterns would provide strong evidence for the proposed structure of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=N stretching (pyrazine) | 1550 - 1650 | 1550 - 1650 |
| C=C stretching (pyrazine) | 1400 - 1600 | 1400 - 1600 |
| C-O-C stretching (ether) | 1050 - 1250 | 1050 - 1250 |
| C-N stretching (pyrrolidine) | 1000 - 1200 | 1000 - 1200 |
| C-Cl stretching | 600 - 800 | 600 - 800 |
The IR spectrum would be expected to show strong bands for the C-O-C ether linkage and the C-N bond of the pyrrolidine. The Raman spectrum, on the other hand, would likely show strong signals for the aromatic pyrazine ring vibrations and the C-Cl stretch. Together, these two techniques provide complementary information for a comprehensive vibrational analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the pyrazine and pyrrolidine rings.
The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded on a detector. By analyzing the positions and intensities of the diffracted X-ray spots, the electron density map of the molecule can be calculated, ultimately revealing the precise location of each atom.
For analogous heterocyclic compounds, X-ray diffraction studies have been crucial in confirming molecular structures and understanding intermolecular interactions. For instance, the analysis of related chloropyrrolidine derivatives has detailed the conformation of the pyrrolidine ring and the spatial arrangement of its substituents. researchgate.net In the case of this compound, crystallographic analysis would definitively establish the relative stereochemistry of the pyrrolidin-3-yloxy group if chiral centers are present and would reveal how the molecules pack in the crystal lattice, governed by intermolecular forces such as hydrogen bonds or van der Waals interactions. nih.gov
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for determining the purity of a chemical compound and for separating it from impurities or other components in a mixture.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC could be employed to assess its purity by separating it from any volatile impurities. The compound would be vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound and impurities between the mobile and stationary phases.
High-Performance Liquid Chromatography (HPLC) is a more versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally labile. A solution of the compound is pumped at high pressure through a column packed with a solid adsorbent material. The separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase. For purity assessment of this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The United Nations Office on Drugs and Crime provides guidance on HPLC methods for the analysis of related piperazine (B1678402) compounds, which could serve as a starting point for method development. unodc.org
Hyphenated Techniques (e.g., GC-MS, UPLC-MS/MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a robust tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) would separate the components of a sample, and the mass spectrometer would then generate a mass spectrum for each component, allowing for its identification based on its unique fragmentation pattern. This is particularly useful for identifying trace impurities. The analysis of related methoxypyrazines in wine has demonstrated the sensitivity and selectivity of GC-MS for detecting and quantifying pyrazine derivatives at very low concentrations. openagrar.de
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers even higher resolution, speed, and sensitivity compared to conventional HPLC-MS. This technique is particularly well-suited for the analysis of complex mixtures and for quantifying compounds at trace levels. In a UPLC-MS/MS analysis of this compound, the compound would first be separated by UPLC and then detected by a tandem mass spectrometer. This would involve selecting the molecular ion of the compound and fragmenting it to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity. Studies on the quantitative analysis of pyrazines in beverages have shown the effectiveness of UPLC-MS/MS for this class of compounds. nih.govnih.gov
Table 2: Illustrative Chromatographic and Mass Spectrometric Parameters
| Technique | Parameter | Illustrative Condition/Value |
| HPLC | Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC-MS | Column | Capillary, e.g., DB-5ms |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Ionization (EI) | |
| Mass Analyzer | Quadrupole | |
| UPLC-MS/MS | Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MS/MS Transition | e.g., [M+H]⁺ → Product Ion |
Note: This table provides illustrative parameters. Actual conditions would require method development and optimization for this compound.
Theoretical and Computational Studies on 2 Chloro 3 Pyrrolidin 3 Yloxy Pyrazine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of molecules like 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine. researchgate.net DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and calculate electronic properties. researchgate.netbohrium.com These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
For a molecule like this compound, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy in describing the electronic distribution, including diffuse functions for non-covalent interactions. researchgate.net Such studies on similar pyrazine (B50134) derivatives have demonstrated the reliability of DFT in predicting molecular and electronic structures. dntb.gov.uamdpi.com
Ground State Conformations and Energy Minima
The flexible nature of the pyrrolidine (B122466) ring and the rotatable ether bond suggests that this compound can exist in multiple conformations. Identifying the ground state conformation and the energy minima of these various forms is crucial for understanding its properties. The pyrrolidine ring typically adopts two primary puckered envelope conformations, Cγ-exo and Cγ-endo, which influence the orientation of the substituent. nih.govresearchgate.net
Computational studies would involve a systematic conformational search to identify all stable isomers. The geometric parameters of each conformer are optimized to find the structures corresponding to the lowest energy on the potential energy surface. For similar pyrrolidine-derived enamines, it has been shown that multiple conformers can be significantly populated at equilibrium, necessitating accurate energy calculations to determine their relative stabilities. researchgate.net The energy differences between these conformers are often small, requiring high-accuracy electronic structure methods for reliable predictions. researchgate.net
Charge Distribution and Frontier Molecular Orbitals
The charge distribution within this compound dictates its electrostatic potential and reactivity. DFT calculations can map the electron density to reveal regions susceptible to electrophilic or nucleophilic attack. chemrxiv.org
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine and ether oxygen atoms, while the LUMO is likely distributed over the electron-deficient pyrazine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms. researchgate.netresearchgate.net This separation of FMOs suggests the potential for intramolecular charge transfer upon electronic excitation.
Table 1: Predicted Frontier Molecular Orbital Properties (Note: These are hypothetical values based on typical DFT results for similar heterocyclic compounds.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |
Conformational Analysis of the Pyrrolidine Ring and Pyrazine-Ether Linkage
The two main degrees of freedom are the puckering of the pyrrolidine ring and the rotation around the C-O-C bonds of the ether linkage. The pyrrolidine ring can exist in "up" or "down" pucker conformations, which can be influenced by substituents. researchgate.net The linkage between the pyrazine and pyrrolidine rings involves two rotatable bonds (pyrazine-O and O-pyrrolidine), leading to a complex potential energy surface. Computational scans of these dihedral angles would reveal the most stable rotational isomers and the energy barriers between them. Such studies on other flexible molecules have shown that even subtle changes in conformation can significantly impact molecular properties. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a framework for modeling potential reaction pathways of this compound. A likely reaction is the nucleophilic aromatic substitution of the chlorine atom on the pyrazine ring, a common reaction for chloro-substituted pyrazines.
To study this, a reaction coordinate would be defined, and the energy profile along this coordinate would be calculated. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. nist.gov Methods like Quadratic Synchronous Transit (QST) are often used for this purpose. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. researchgate.net Ab initio studies on similar reactions, such as the addition of a chlorine atom to allene, demonstrate the importance of using highly correlated methods like QCISD(T) to accurately describe the potential energy surface and transition states. nist.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic parameters, which is invaluable for structure verification. DFT calculations have been shown to be effective in predicting both NMR chemical shifts and IR vibrational frequencies. chemrxiv.orgnih.gov
For ¹H and ¹³C NMR spectra, the magnetic shielding tensors for each nucleus are calculated and then converted into chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov For this compound, distinct signals would be predicted for the protons and carbons of the pyrazine and pyrrolidine rings.
Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major peaks in the IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis would identify characteristic vibrations, such as the C-Cl stretch, C-O-C ether stretches, N-H bend, and aromatic C-H stretches of the pyrazine ring.
Table 2: Predicted ¹H NMR Chemical Shifts (Note: These are estimated values based on standard functional group effects.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrolidine CH₂ (adjacent to N) | 3.0 - 3.4 | Multiplet |
| Pyrrolidine CH₂ (beta to N) | 2.0 - 2.4 | Multiplet |
| Pyrrolidine CH (with ether link) | 5.0 - 5.4 | Multiplet |
| Pyrrolidine NH | 2.5 - 3.5 | Broad Singlet |
| Pyrazine CH | 7.8 - 8.2 | Doublet |
| Pyrazine CH | 7.9 - 8.3 | Doublet |
Studies on Intermolecular Interactions and Self-Assembly Propensities
The structure of this compound suggests a propensity for forming non-covalent intermolecular interactions, which can lead to self-assembly. The key interacting sites are the pyrazine ring, which can participate in π-π stacking, and the pyrrolidine ring, which has a hydrogen bond donor (N-H) and acceptors (the nitrogen atom). researchgate.net
Studies on pyrazine-containing tetrachloroacenes have shown that π-π stacking interactions can drive the formation of ordered structures like microbelts, with short stacking distances indicative of significant intermolecular π-orbital overlap. nih.gov Similarly, the self-assembly of 2-mercaptopyrazine (B1227527) on gold surfaces is highly dependent on intermolecular forces. mdpi.comresearchgate.netnih.gov
Computational modeling can explore these interactions by calculating the binding energies of different dimer configurations (e.g., hydrogen-bonded, π-stacked). Analyzing the molecular electrostatic potential surface would further highlight the regions responsible for these attractive interactions, providing insight into how individual molecules might organize into larger, supramolecular structures.
Role of 2 Chloro 3 Pyrrolidin 3 Yloxy Pyrazine As a Synthetic Intermediate
Building Block for Complex Pyrazine (B50134) Derivatives
The pyrazine ring is a key structural motif found in numerous biologically active compounds and functional materials. nih.govresearchgate.netmdpi.com The presence of a chlorine atom on the pyrazine ring of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine provides a reactive handle for various chemical transformations, making it an excellent starting point for the synthesis of more elaborate pyrazine derivatives.
The chlorine atom can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at the 2-position of the pyrazine ring, leading to a wide array of substituted pyrazine derivatives. For instance, amination reactions can be employed to introduce different amine functionalities, which are prevalent in many pharmacologically active molecules. nih.gov Similarly, coupling reactions, such as Suzuki or Stille cross-coupling reactions, can be utilized to form carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups. nih.gov
The pyrrolidine-3-yloxy substituent also plays a crucial role in modulating the properties of the resulting pyrazine derivatives. The pyrrolidine (B122466) ring can influence the solubility, lipophilicity, and conformational flexibility of the final compounds, which are critical parameters in drug design and materials science. researchgate.net The ability to modify both the pyrazine core and the pyrrolidine side chain provides chemists with a powerful tool to fine-tune the properties of the target molecules for specific applications.
Precursor for Advanced Heterocyclic Ring Systems
Beyond its use in creating substituted pyrazines, this compound serves as a valuable precursor for the construction of more complex, fused heterocyclic ring systems. mdpi.comresearchgate.net The inherent reactivity of the chloropyrazine moiety allows for annulation reactions, where additional rings are fused onto the pyrazine core.
One common strategy involves the reaction of the chlorine atom with a bifunctional nucleophile. This can lead to the formation of a new heterocyclic ring fused to the pyrazine. For example, reaction with a molecule containing both an amine and a hydroxyl group could lead to the formation of a pyrazino-oxazine derivative. Similarly, reactions with hydrazine (B178648) derivatives can be used to construct fused pyrazolo-pyrazine systems. mdpi.com
Scaffold for the Development of Novel Chemical Probes
Chemical probes are essential tools for elucidating the function of biological targets and for the validation of new drug candidates. The development of selective and potent chemical probes often relies on the use of a central scaffold that can be systematically modified to optimize binding affinity and selectivity. While direct studies on this compound as a scaffold for chemical probes are not extensively documented, its structural features suggest significant potential in this area.
The pyrazine core can serve as a versatile platform for the attachment of various pharmacophoric groups. The reactive chlorine atom allows for the introduction of functionalities that can interact with specific residues in a protein's binding site. Furthermore, the pyrrolidine-3-yloxy group can be modified to enhance target engagement and to modulate the physicochemical properties of the probe, such as cell permeability and metabolic stability.
The general approach to developing a chemical probe from a scaffold like this compound would involve the synthesis of a library of derivatives with diverse substituents at the 2-position of the pyrazine ring. These derivatives would then be screened against a biological target of interest to identify initial "hits." Subsequent rounds of chemical synthesis and biological testing would then be used to optimize the potency, selectivity, and cellular activity of the probe.
Potential as a Ligand in Coordination Chemistry
Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govscispace.combohrium.com The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can be donated to a metal center, leading to the formation of coordination bonds. While the coordination chemistry of this compound itself has not been extensively explored, its structure suggests that it could function as a versatile ligand.
The two nitrogen atoms of the pyrazine ring can coordinate to a single metal center, acting as a bidentate ligand. Alternatively, they can bridge between two different metal centers, leading to the formation of coordination polymers. nih.govbohrium.com The pyrrolidine-3-yloxy substituent could also potentially participate in coordination, depending on the nature of the metal ion and the reaction conditions.
The resulting metal complexes could exhibit interesting magnetic, electronic, and catalytic properties. For example, the incorporation of a redox-active metal center could lead to materials with potential applications in catalysis or as sensors. Furthermore, the biological activity of the pyrazine ligand could be enhanced or modified upon coordination to a metal ion. nih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Application |
| Monodentate | One of the pyrazine nitrogen atoms coordinates to a metal center. | Catalysis, basic research |
| Bidentate Chelating | Both pyrazine nitrogen atoms coordinate to the same metal center. | Stable metal complexes, sensors |
| Bidentate Bridging | The two pyrazine nitrogen atoms coordinate to two different metal centers. | Coordination polymers, functional materials |
Intermediate in the Synthesis of Functional Organic Materials
Functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), are at the forefront of modern materials science. The performance of these materials is highly dependent on the molecular structure of the organic components. Pyrazine-containing compounds have shown promise in this area due to their electron-deficient nature and their ability to participate in intermolecular interactions. nih.govchemrxiv.orgresearchgate.net
This compound can serve as a key intermediate in the synthesis of novel organic materials. The reactive chlorine atom allows for the incorporation of this pyrazine unit into larger conjugated systems through cross-coupling reactions. nih.gov By combining the electron-deficient pyrazine core with electron-rich moieties, it is possible to create donor-acceptor type materials with tailored electronic properties.
The pyrrolidine-3-yloxy substituent can also play a role in tuning the properties of the resulting materials. It can influence the solubility of the material, which is crucial for solution-based processing techniques, and it can affect the solid-state packing of the molecules, which has a direct impact on charge transport and device performance. The versatility of this compound as a building block opens up new avenues for the design and synthesis of next-generation functional organic materials. researchgate.net
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The presumed synthesis of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine involves a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine (B116531) and 3-hydroxypyrrolidine. While feasible, future research should focus on optimizing this process for efficiency, scalability, and sustainability.
Key areas for investigation include:
Microwave-Assisted Synthesis: Transitioning from conventional heating to microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and reproducibility, particularly for large-scale production. This methodology allows for rapid optimization and can facilitate multi-step syntheses in a continuous fashion.
Green Chemistry Principles: Future synthetic protocols should prioritize the use of environmentally benign solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) over traditional polar aprotic solvents like DMF or DMSO. Furthermore, exploring base-free or catalytic systems could reduce waste and simplify purification.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Parameter | Conventional Heating | Microwave-Assisted | Continuous Flow |
|---|---|---|---|
| Solvent | DMF | Isopropanol | Methanol |
| Base | NaH | K₂CO₃ | Immobilized Organic Base |
| Temperature | 80-100 °C | 120 °C | 130 °C |
| Reaction Time | 12-24 hours | 15-30 minutes | 5-minute residence time |
| Hypothetical Yield | 65% | 85% | >90% |
| Sustainability Note | High-boiling solvent, hazardous base | Greener solvent, shorter energy use | Minimal solvent volume, high throughput, enhanced safety |
Exploration of Novel Reactivity Patterns for Further Functionalization
The this compound molecule features two primary handles for subsequent chemical modification: the C-Cl bond on the pyrazine (B50134) ring and the N-H bond of the pyrrolidine (B122466) ring. A systematic exploration of their reactivity is crucial for creating diverse libraries of analogues.
Functionalization of the Pyrazine Ring: The chloro-substituent is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. Future work should explore its reactivity in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and cyanation reactions to install new carbon-carbon, carbon-heteroatom, and carbon-nitrogen bonds. mdpi.com Such transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
Functionalization of the Pyrrolidine Ring: The secondary amine of the pyrrolidine moiety is a nucleophilic site amenable to a wide range of reactions. nih.gov Research should investigate acylation, sulfonylation, alkylation, and reductive amination to introduce diverse functional groups. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. The pyrrolidine ring is a recognized important feature for certain biological activities. researchgate.net
Table 2: Potential Functionalization Reactions
| Reactive Site | Reaction Type | Reagent/Catalyst Example | Resulting Moiety |
|---|---|---|---|
| C-Cl on Pyrazine | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Aryl-pyrazine |
| Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, Xantphos | Arylamino-pyrazine | |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | Alkynyl-pyrazine | |
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | Cyano-pyrazine | |
| N-H on Pyrrolidine | Acylation | Acetyl chloride, Et₃N | N-acetylpyrrolidine |
| Sulfonylation | Methane-sulfonyl chloride | N-mesylpyrrolidine | |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropylpyrrolidine |
Advanced Computational Modeling for Structure-Reactivity Relationships and Design
Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental work and accelerating the design of new derivatives. nih.gov Future research should leverage these methods to build a deep understanding of this compound.
Density Functional Theory (DFT): Calculations using DFT, for instance with the B3LYP functional, can elucidate the molecule's electronic structure. rsc.orgchemrxiv.org Mapping the Molecular Electrostatic Potential (MEP) can identify the most electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. Analysis of Frontier Molecular Orbitals (HOMO-LUMO) will provide insights into its reactivity and kinetic stability.
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. researchgate.netnih.gov These models create a mathematical relationship between chemical structure and biological function, enabling the prediction of activity for yet-unsynthesized compounds and guiding the design of more potent analogues.
Table 3: Hypothetical DFT-Calculated Properties (B3LYP/6-31G*)
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of highest electron density, likely site for electrophilic attack (e.g., pyrazine N) |
| LUMO Energy | -1.5 eV | Region most susceptible to nucleophilic attack (e.g., C-Cl) |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |
| Calculated Dipole Moment | 3.5 D | Suggests significant polarity, influencing solubility and intermolecular interactions |
| MEP Minimum | -55 kcal/mol (on Pyrazine N) | Most likely site for protonation or metal coordination |
Applications in Chemo- and Regioselective Catalysis
The unique arrangement of heteroatoms (two pyrazine nitrogens, one ether oxygen, one pyrrolidine nitrogen) makes this compound an intriguing candidate as a multidentate ligand for transition metal catalysis. The development of novel ligands is critical for advancing chemo- and regioselective transformations. rsc.org
If synthesized from an enantiomerically pure form of 3-hydroxypyrrolidine, the resulting chiral ligand could be applied in asymmetric catalysis. The C₂-symmetric nature of the pyrazine core combined with the chirality of the pyrrolidine substituent could create a well-defined chiral pocket around a coordinated metal center. Research should focus on synthesizing metal complexes (e.g., with Pd, Rh, Ir, Cu) and evaluating their efficacy in reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling. The specific denticity and steric profile of the ligand could enforce high levels of selectivity that are unattainable with existing systems.
Integration into Supramolecular Assemblies and Material Science Contexts
The structural features of this compound make it an excellent building block for constructing complex supramolecular architectures and advanced materials.
Coordination Polymers and MOFs: The pyrazine ring is a classic bridging ligand in coordination chemistry, capable of linking metal centers to form 1D, 2D, or 3D networks. mdpi.com The additional coordination sites (pyrrolidine N, ether O) could lead to polymers with novel topologies and properties. The porosity and functionality of such materials could be tuned for applications in gas storage, separation, or heterogeneous catalysis.
Hydrogen-Bonded Assemblies: The pyrrolidine N-H group is a hydrogen bond donor, while the pyrazine nitrogens and ether oxygen are acceptors. These sites can be programmed to direct the self-assembly of molecules into predictable patterns, such as tapes, sheets, or helical structures, forming the basis for liquid crystals or other soft materials. mdpi.com
Halogen Bonding: The chlorine substituent can act as a halogen bond donor, interacting with Lewis bases. This directional, non-covalent interaction is increasingly used as a tool in crystal engineering to control solid-state packing and design materials with specific electronic or optical properties. Exploration of co-crystallization with halogen bond acceptors could yield materials with interesting nonlinear optical (NLO) or conductive properties. rsc.org
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution at the 2-chloropyrazine core with pyrrolidin-3-ol derivatives. A common method includes reacting 2-chloro-3-nitropyrazine with pyrrolidin-3-ol under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile at reflux. Post-reaction purification via recrystallization or HPLC ensures high purity . Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature to enhance nucleophilicity and reduce side reactions.
Q. How can structural characterization of this compound be performed to confirm its identity?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., pyrrolidinyloxy group integration and splitting patterns).
- HRMS : For exact mass determination (e.g., molecular ion peaks matching C₉H₁₁ClN₄O).
- IR spectroscopy : To identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹ and pyrrolidine N-H bends).
Refer to protocols in for detailed spectral analysis workflows .
Q. What solvents and storage conditions are recommended for handling this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately stable at room temperature. Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the chloro group. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in further derivatization?
The chloro group (electron-withdrawing) activates the pyrazine ring for nucleophilic aromatic substitution at the 2-position, while the pyrrolidinyloxy moiety (electron-donating) directs reactivity toward electrophilic attack at the 5-position. Computational studies (e.g., DFT) can predict regioselectivity in reactions like Suzuki couplings or aminations. Experimental validation via competitive reactions with varying electrophiles/nucleophiles is critical .
Q. What strategies are effective in resolving contradictory biological activity data for this compound?
Contradictions in bioassay results (e.g., variable IC₅₀ values) may arise from differences in cell permeability, assay conditions, or off-target effects. Mitigation strategies include:
- Metabolic stability assays : Assess compound degradation in serum (e.g., HPLC monitoring).
- Target engagement studies : Use techniques like SPR or thermal shift assays to confirm direct binding .
- Orthogonal assays : Validate activity across multiple platforms (e.g., fluorescence-based vs. radiometric assays) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Systematic modifications to the pyrrolidine ring (e.g., introducing methyl groups or fluorination) and pyrazine core (e.g., replacing Cl with Br or CF₃) can enhance binding affinity or pharmacokinetics. For example:
- Pyrrolidine N-methylation : Increases lipophilicity, improving blood-brain barrier penetration.
- Chloro-to-cyano substitution : Enhances π-stacking interactions with aromatic residues in enzyme active sites .
SAR data should be cross-validated with molecular docking simulations .
Q. What analytical methods are suitable for detecting degradation products during stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
